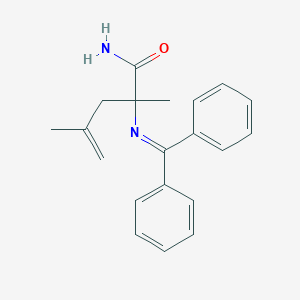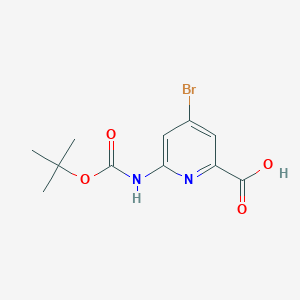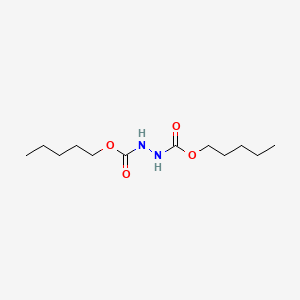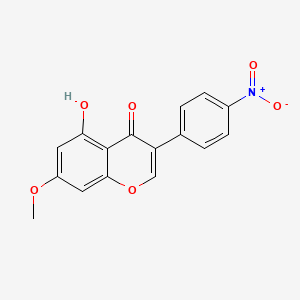
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H15ClINO2S It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, along with chloro and iodo substituents on a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3-iodobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve high purity levels.
化学反应分析
Types of Reactions
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The chloro and iodo substituents may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .
相似化合物的比较
Similar Compounds
- N-(4-Chlorobutyl)-4-methylbenzene-1-sulfonamide
- N-(3-Iodobutyl)-4-methylbenzene-1-sulfonamide
- N-(4-Chloro-3-bromobutyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(4-Chloro-3-iodobutyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and iodo substituents on the butyl chain. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities that are not observed in similar compounds .
属性
CAS 编号 |
919284-61-0 |
|---|---|
分子式 |
C11H15ClINO2S |
分子量 |
387.67 g/mol |
IUPAC 名称 |
N-(4-chloro-3-iodobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15ClINO2S/c1-9-2-4-11(5-3-9)17(15,16)14-7-6-10(13)8-12/h2-5,10,14H,6-8H2,1H3 |
InChI 键 |
IRMXOIGVTIMTGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)


![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)




![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)


